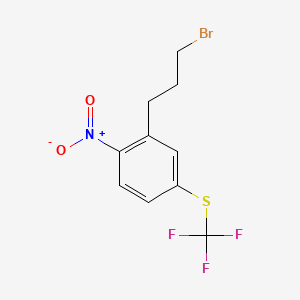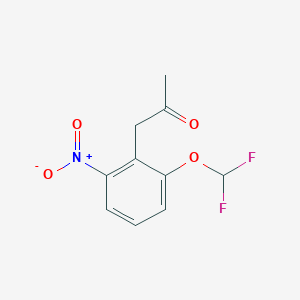
1-(2-(Difluoromethoxy)-6-nitrophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Difluoromethoxy)-6-nitrophenyl)propan-2-one is an organic compound with the molecular formula C10H9F2NO4 It is characterized by the presence of a difluoromethoxy group and a nitro group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Vorbereitungsmethoden
The synthesis of 1-(2-(Difluoromethoxy)-6-nitrophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethoxy)aniline with a nitrating agent to introduce the nitro group, followed by a Friedel-Crafts acylation reaction with acetyl chloride to form the propan-2-one moiety. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(2-(Difluoromethoxy)-6-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding amine.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) to introduce different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields amines.
Wissenschaftliche Forschungsanwendungen
1-(2-(Difluoromethoxy)-6-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-(Difluoromethoxy)-6-nitrophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoromethoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Difluoromethoxy)-6-nitrophenyl)propan-2-one can be compared with similar compounds such as:
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Phenylacetone: Although structurally different, phenylacetone shares some synthetic routes and chemical properties with this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9F2NO4 |
|---|---|
Molekulargewicht |
245.18 g/mol |
IUPAC-Name |
1-[2-(difluoromethoxy)-6-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F2NO4/c1-6(14)5-7-8(13(15)16)3-2-4-9(7)17-10(11)12/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
VKWFPSHUWLAYIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC=C1OC(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


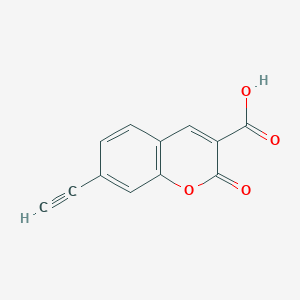
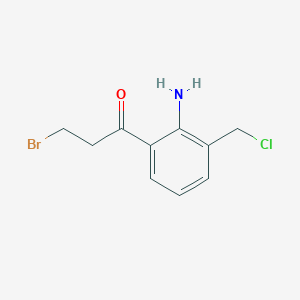
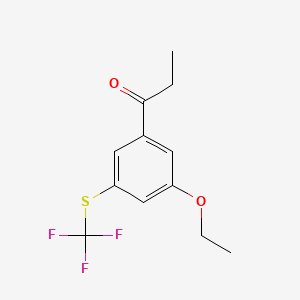
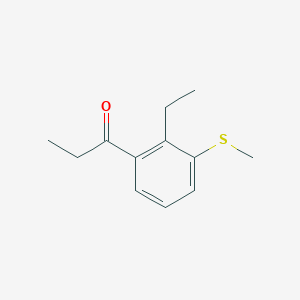
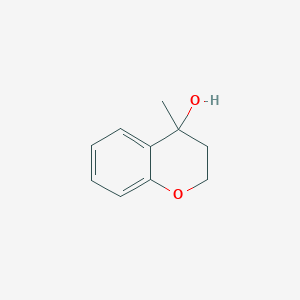
![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
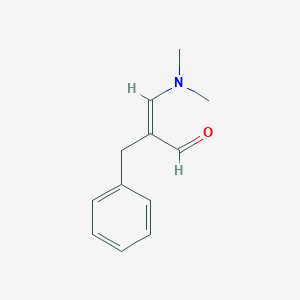
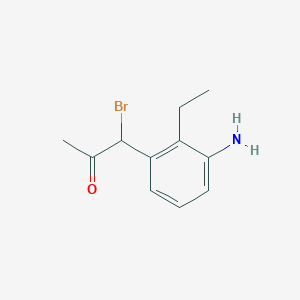
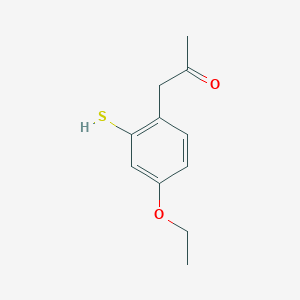
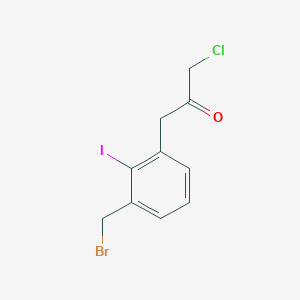
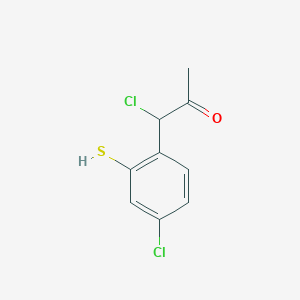
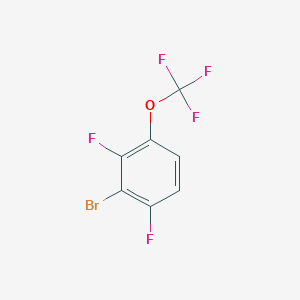
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14060056.png)
